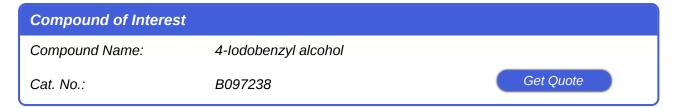


# An In-depth Technical Guide to 4-lodobenzyl Alcohol: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-iodobenzyl alcohol**, a valuable intermediate in organic synthesis and drug discovery. The document details its initial discovery and first reported synthesis, provides in-depth experimental protocols for its preparation, and presents its key physicochemical and spectroscopic data in a structured format.

## **Discovery and First Synthesis**

The earliest known report of **4-iodobenzyl alcohol** dates back to 1868 by Beilstein and Kuhlberg, as documented in Justus Liebigs Annalen der Chemie. While the original publication details the exploration of toluene derivatives, a well-documented and reproducible synthesis was later published in Organic Syntheses. This procedure, starting from p-iodobenzyl bromide, remains a reliable method for the preparation of **4-iodobenzyl alcohol**.

## Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **4-iodobenzyl alcohol** is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of 4-lodobenzyl Alcohol



Property	Value	Reference
CAS Number	18282-51-4	[1][2][3][4]
Molecular Formula	C7H7IO	[1][2][4]
Molecular Weight	234.03 g/mol	[1][4]
Appearance	White to pale cream crystals or powder	[2]
Melting Point	72-75 °C	[3]
Boiling Point	136 °C at 5 mmHg	[3]
Solubility	Soluble in methanol	[3]

Table 2: Spectroscopic Data for 4-lodobenzyl Alcohol



Spectrum Type	Peak/Shift (δ)	Description
¹H NMR (CDCl₃)	~7.65 ppm	(d, 2H), Aromatic protons ortho to iodine
~7.05 ppm	(d, 2H), Aromatic protons ortho to CH <sub>2</sub> OH	
~4.60 ppm	(s, 2H), Benzylic protons (CH <sub>2</sub> )	_
~1.60 ppm	(s, 1H), Hydroxyl proton (OH)	-
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	~141 ppm	Quaternary aromatic carbon attached to CH <sub>2</sub> OH
~137 ppm	Aromatic CH ortho to iodine	
~129 ppm	Aromatic CH ortho to CH₂OH	_
~92 ppm	Quaternary aromatic carbon attached to iodine	
~64 ppm	Benzylic carbon (CH <sub>2</sub> )	_
IR (ATR)	~3300 cm <sup>-1</sup>	O-H stretch (broad)
~3000-2850 cm <sup>-1</sup>	C-H stretch (aromatic and aliphatic)	
~1590 cm <sup>-1</sup>	C=C stretch (aromatic)	<del>-</del>
~1010 cm <sup>-1</sup>	C-O stretch	_
~810 cm <sup>-1</sup>	C-H bend (para-disubstituted aromatic)	<del>-</del>

## **Experimental Protocols**

Two primary methods for the synthesis of **4-iodobenzyl alcohol** are detailed below. The first is a robust procedure from a well-established source, and the second offers an alternative route via direct iodination.

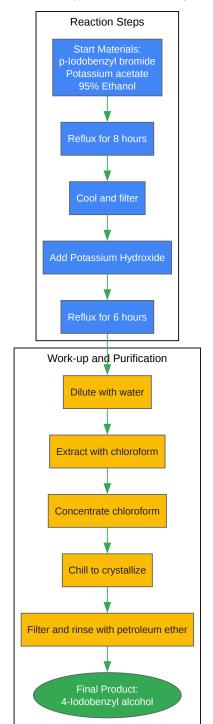


# Synthesis of 4-lodobenzyl Alcohol from p-lodobenzyl Bromide

This method, adapted from Organic Syntheses, involves a two-step, one-pot reaction starting from p-iodobenzyl bromide.[5] The first step is the formation of the acetate ester, which is then saponified in situ to yield the desired alcohol.

**Experimental Workflow Diagram** 





Workflow for the Synthesis of 4-Iodobenzyl Alcohol

Click to download full resolution via product page

Caption: Synthesis of 4-lodobenzyl Alcohol from p-lodobenzyl Bromide.



#### Procedure:

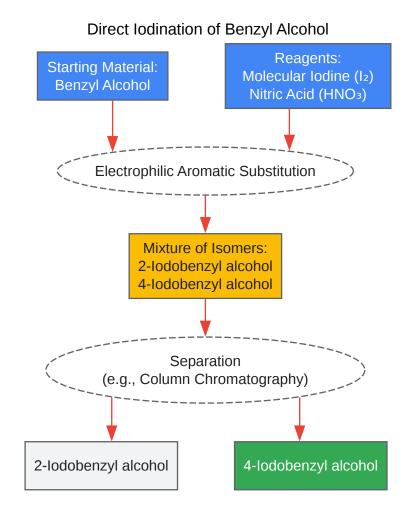
- A mixture of 148 g of p-iodobenzyl bromide, 52 g of potassium acetate, and 750 ml of 95% ethanol is refluxed for 8 hours.
- The reaction mixture is then cooled, and the precipitated salt is removed by filtration.
- To the filtrate, 33.6 g of potassium hydroxide is added, and the solution is refluxed for an additional 6 hours.
- After the second reflux, the mixture is diluted with 2 L of water.
- The resulting oily product is extracted with 500 ml of chloroform.
- The chloroform extract is concentrated to a volume of 150 ml and then chilled.
- The crystallized **4-iodobenzyl alcohol** is collected by filtration.
- The solid is rinsed with petroleum ether. The rinse is added to the mother liquor to induce further crystallization of the product.
- The combined yield of the product is 95–100 g (81–86%), with a melting point of 70–72 °C. [5]

### **Direct Iodination of Benzyl Alcohol**

An alternative approach to synthesize **4-iodobenzyl alcohol** is through the direct electrophilic iodination of benzyl alcohol. This method yields a mixture of ortho and para isomers, which can then be separated.[6]

Logical Relationship of Direct Iodination





Click to download full resolution via product page

Caption: Isomer Formation in the Direct Iodination of Benzyl Alcohol.

#### General Procedure Outline:

- Benzyl alcohol is reacted with molecular iodine in the presence of nitric acid.
- The -CH<sub>2</sub>OH group is an ortho-, para-directing group, leading to the formation of a mixture of 2-iodobenzyl alcohol and 4-iodobenzyl alcohol.[6]
- The isomers can be separated based on their differing physical properties, such as solubility, using techniques like column chromatography.



This method may be suitable for smaller-scale syntheses where the separation of isomers is feasible. The procedure from p-iodobenzyl bromide is generally preferred for producing the para isomer specifically and on a larger scale.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. 4-lodobenzyl alcohol | C7H7IO | CID 29012 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-lodobenzyl alcohol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 4-lodobenzyl alcohol | 18282-51-4 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. wyzant.com [wyzant.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Iodobenzyl Alcohol: Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097238#discovery-and-first-synthesis-of-4-iodobenzyl-alcohol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com